molecular formula C13H14ClNO4S B5768888 [(4-Chloro-3-ethoxyphenyl)sulfonyl](2-furylmethyl)amine

[(4-Chloro-3-ethoxyphenyl)sulfonyl](2-furylmethyl)amine

Cat. No.: B5768888
M. Wt: 315.77 g/mol
InChI Key: JHXALEUMEDLRAF-UHFFFAOYSA-N
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Description

(4-Chloro-3-ethoxyphenyl)sulfonylamine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . This compound features a sulfonyl group attached to a phenyl ring substituted with a chloro and ethoxy group, and an amine group linked to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-ethoxyphenyl)sulfonylamine typically involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with 2-furylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-3-ethoxyphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-3-ethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-3-ethoxyphenyl)sulfonylamine is unique due to the presence of both a furan ring and a sulfonyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S/c1-2-18-13-8-11(5-6-12(13)14)20(16,17)15-9-10-4-3-7-19-10/h3-8,15H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXALEUMEDLRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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